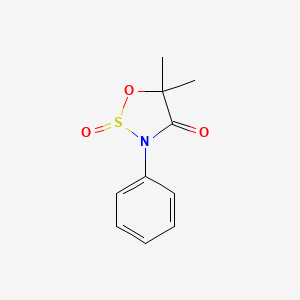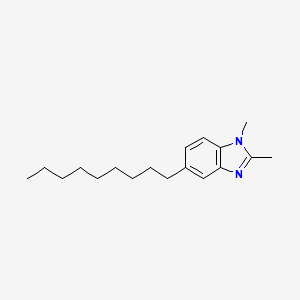![molecular formula C11H7N5 B14540173 3-(Pyridin-3-yl)pyrido[4,3-e][1,2,4]triazine CAS No. 61986-23-0](/img/structure/B14540173.png)
3-(Pyridin-3-yl)pyrido[4,3-e][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-3-yl)pyrido[4,3-e][1,2,4]triazine is a heterocyclic compound that features a pyridine ring fused with a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)pyrido[4,3-e][1,2,4]triazine can be achieved through several methods:
Condensation Reactions: One common method involves the condensation of amidrazones or carboxylic acid hydrazides with 1,2-diones.
Cross-Coupling Reactions: Another approach is through cross-coupling reactions, which are often used to form carbon-carbon bonds between two different organic molecules.
Intramolecular Condensations: This method involves the cyclization of intermediates to form the desired heterocyclic structure.
Microwave-Assisted Synthesis: This technique can be used to accelerate the reaction rates and improve yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yl)pyrido[4,3-e][1,2,4]triazine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(Pyridin-3-yl)pyrido[4,3-e][1,2,4]triazine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cell lines.
Biological Research: It has been investigated for its antiviral and antifungal activities.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Catalysis: It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-yl)pyrido[4,3-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Signal Transduction: The compound can interfere with signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
3-(Pyridin-3-yl)pyrido[4,3-e][1,2,4]triazine can be compared with other similar compounds to highlight its uniqueness:
Pyrazolo[3,4-d]pyrimidine: Both compounds share a similar heterocyclic structure, but this compound has shown superior cytotoxic activities against certain cancer cell lines.
1,2,4-Triazine Derivatives: These compounds also exhibit biological activities, but the presence of the pyridine ring in this compound enhances its binding affinity to molecular targets.
Pyrido[2,3-d]pyrimidines: These compounds are known kinase inhibitors, but this compound has demonstrated a broader spectrum of biological activities.
Similar Compounds
Properties
CAS No. |
61986-23-0 |
|---|---|
Molecular Formula |
C11H7N5 |
Molecular Weight |
209.21 g/mol |
IUPAC Name |
3-pyridin-3-ylpyrido[4,3-e][1,2,4]triazine |
InChI |
InChI=1S/C11H7N5/c1-2-8(6-12-4-1)11-14-9-3-5-13-7-10(9)15-16-11/h1-7H |
InChI Key |
VTPKBMGPUWQLRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=NC=C3)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


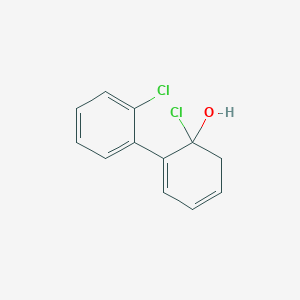
germane](/img/structure/B14540100.png)
![1H-Benzimidazole, 1-benzoyl-2-[(2-oxo-2-phenylethyl)thio]-](/img/structure/B14540109.png)
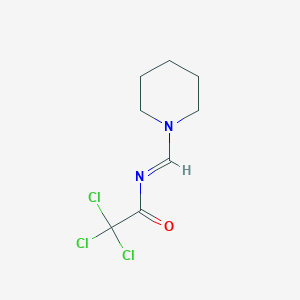
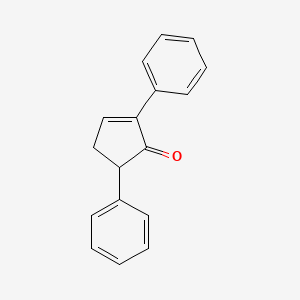
![3-[2-(Acetylsulfanyl)acetamido]benzoic acid](/img/structure/B14540121.png)
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]-N-methylhydrazine-1-carboxamide](/img/structure/B14540125.png)
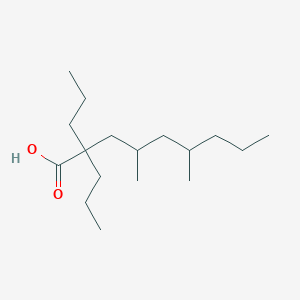
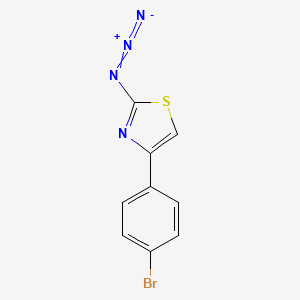
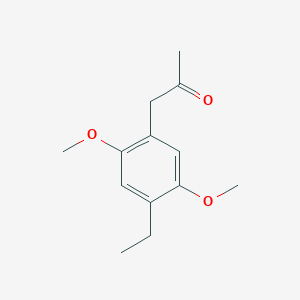
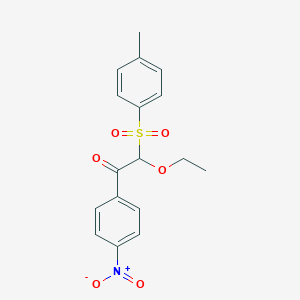
![4-[2-(3,4-Dimethoxyphenyl)-1,3-dithian-2-yl]oxolan-2-one](/img/structure/B14540161.png)
